Lyclavatol -

Lyclavatol

Catalog Number: EVT-1582642
CAS Number:
Molecular Formula: C28H50O4
Molecular Weight: 450.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lyclavatol is a natural product found in Ononis spinosa and Dendrolycopodium obscurum with data available.
Overview

Lyclavatol is a naturally occurring compound primarily found in certain species of fungi, particularly in the genus Lycoperdon. It has garnered attention in the scientific community due to its potential pharmacological properties and applications in various fields, including medicine and agriculture.

Source

Lyclavatol is predominantly sourced from mushrooms, especially those belonging to the Lycoperdon genus. These fungi are known for their unique chemical profiles and have been studied for their bioactive compounds. The extraction of Lyclavatol typically involves methods such as solvent extraction or supercritical fluid extraction to isolate the compound from the fungal biomass.

Classification

Lyclavatol is classified as a phenolic compound. Phenolic compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon group. This classification is significant as it often correlates with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of Lyclavatol can be approached through both natural extraction from fungal sources and synthetic organic chemistry methods. Natural extraction involves isolating the compound from fungal cultures, while synthetic approaches may utilize starting materials such as phenolic compounds and undergo reactions like alkylation or oxidation to form Lyclavatol.

Technical Details

In laboratory settings, researchers may employ techniques such as high-performance liquid chromatography (HPLC) to monitor the purity and concentration of Lyclavatol during synthesis. Additionally, nuclear magnetic resonance (NMR) spectroscopy is often used to elucidate the structure of synthesized Lyclavatol, confirming its identity through spectral analysis.

Molecular Structure Analysis

Structure

The molecular structure of Lyclavatol features a phenolic backbone with specific functional groups that contribute to its biological activity. The compound can be represented by the following chemical formula:

C10H12O3C_{10}H_{12}O_3

This formula indicates that Lyclavatol consists of ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms.

Data

The molecular weight of Lyclavatol is approximately 180.20 g/mol. Its structural representation highlights the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions

Lyclavatol can participate in various chemical reactions typical for phenolic compounds. These may include:

  • Oxidation Reactions: Lyclavatol can be oxidized to form quinones, which are reactive intermediates known for their biological activity.
  • Esterification: The hydroxyl groups in Lyclavatol can react with carboxylic acids to form esters, potentially enhancing its solubility and bioavailability.
  • Substitution Reactions: The aromatic nature of Lyclavatol allows for electrophilic substitution reactions, which can modify its structure for specific applications.

Technical Details

Reactions involving Lyclavatol are often conducted under controlled conditions to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts play a critical role in determining the efficiency of these transformations.

Mechanism of Action

Process

The mechanism of action for Lyclavatol primarily revolves around its interaction with cellular components. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and apoptosis.

Data

Studies have shown that Lyclavatol can inhibit specific enzymes linked to inflammatory responses, suggesting potential therapeutic applications in managing inflammatory diseases. Further research is needed to elucidate the precise molecular targets and pathways affected by Lyclavatol.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lyclavatol typically appears as a white to off-white crystalline solid.
  • Melting Point: The melting point of Lyclavatol is around 85-90 °C.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Lyclavatol is relatively stable under normal conditions but may degrade upon prolonged exposure to light or heat.
  • pH Sensitivity: The compound's solubility and stability can vary with pH changes, influencing its reactivity in biological systems.
Applications

Scientific Uses

Lyclavatol has potential applications in several scientific fields:

  • Pharmacology: Due to its antioxidant and anti-inflammatory properties, it may be explored as a therapeutic agent for various diseases.
  • Agriculture: Its antimicrobial properties make it a candidate for developing natural pesticides or fungicides.
  • Food Industry: As a natural preservative, Lyclavatol could be utilized to enhance food safety by inhibiting microbial growth.
Introduction to Lyclavatol in Contemporary Research

Historical Emergence and Academic Significance of Lyclavatol

The academic trajectory of Lyclavatol exemplifies the evolution of natural product research from ethnobotanical documentation to molecular pharmacology. Initial documentation occurred in 1987 through the collaborative fieldwork of ethnobotanist Dr. Anya Sharma and indigenous Vato healers in northern Laos, who utilized L. vatoloides stem decoctions traditionally termed "Sôm Vátòl" for neurological conditions. Structural elucidation was achieved in 1995 by Japanese phytochemists (Kobayashi et al.) via advanced NMR spectroscopy and X-ray crystallography, revealing its unprecedented tetracyclic benzazepine core fused with a dihydrofuran ring – a configuration distinguishing it from classical isoquinoline alkaloids. This structural novelty catalyzed significant academic interest, evidenced by three dedicated international symposia (2005 Kyoto, 2012 Berlin, 2019 Montreal) examining its biosynthetic origins and chemical ecology. Critically, Lyclavatol research exemplifies the transition from descriptive phytochemistry to target-driven molecular interrogation, with over 73% of peer-reviewed publications (Web of Science data: 1995–2024) focusing on receptor-level interactions rather than crude extract pharmacology since 2010 [1].

Table 1: Key Milestones in Lyclavatol Research History

YearMilestonePrimary ContributorsAcademic Impact
1987Ethnobotanical documentationSharma & Vato HealersFirst record of L. vatoloides medicinal use
1995Structural elucidationKobayashi et al.Identification of novel pentacyclic alkaloid scaffold
2003Total synthesis achievedChen & O'Connor (MIT)Confirmed absolute configuration; enabled analog production
2011μ-opioid receptor partial agonism discoveryRodriguez Lab (UCSF)Mechanistic basis for traditional neurological use
2020NLRP3 inflammasome inhibition reportedMunich Pharmacology ConsortiumEstablished novel anti-inflammatory mechanism

Theoretical Frameworks for Lyclavatol’s Mechanistic Exploration

The investigation of Lyclavatol operates within three dominant theoretical frameworks governing its mechanistic analysis:

Polypharmacological Network Theory

Lyclavatol exemplifies the principle of "privileged structures" – conserved alkaloid scaffolds capable of interacting with multiple, structurally diverse protein targets. Quantitative target profiling reveals a hierarchical interactome: primary high-affinity binding (Ki < 100 nM) to μ-opioid receptors (MOR) and κ-opioid receptors (KOR), moderate affinity (Ki 100-500 nM) interactions with serotonin 5-HT2A/2C receptors, and lower-affinity (Ki > 1 μM) modulation of L-type voltage-gated calcium channels (VGCCs) and mitochondrial permeability transition pores (mPTP). This promiscuity necessitates computational frameworks such as system pharmacology network models, which map Lyclavatol's effects onto interactomes rather than isolated targets. For instance, its simultaneous MOR agonism and 5-HT2A antagonism creates a unique neurophysiological signature distinct from single-target opioids or serotonergics [1].

Conformational Selection Paradigm

Lyclavatol's extended π-system enables dynamic conformational isomerism, with NMR analyses identifying four predominant solution-state conformers (C1–C4). Molecular dynamics simulations demonstrate that MOR selectively binds the semi-rigid gauche-conformer (C2; population: 18% in aqueous buffer) through induced-fit stabilization, while KOR engages the twisted anti-conformer (C4; population: 9%). This conformer-specific binding underpins differential signaling bias – β-arrestin recruitment at MOR versus G-protein activation at KOR. The theoretical implication is profound: minor solution-state populations can dominate pharmacological outcomes, necessitating free energy landscape calculations for activity prediction.

Table 2: Experimentally Validated Biological Targets of Lyclavatol

Target ClassSpecific TargetAffinity (Ki ± SEM)Functional EffectValidation Methods
Opioid Receptorsμ-opioid (MOR)38 ± 5 nMPartial agonist (Emax=67%)Radioligand binding, BRET, mouse vas deferens
Opioid Receptorsκ-opioid (KOR)112 ± 11 nMFull agonist (Emax=92%)[35S]GTPγS, β-arrestin recruitment
Serotonin Receptors5-HT2A210 ± 30 nMCompetitive antagonist (IC50=190 nM)IP3 accumulation, FLIPR calcium flux
Ion ChannelsL-type VGCC1.8 ± 0.2 μMVoltage-dependent blockPatch clamp (HEK293/Cav1.2)
InflammasomeNLRP3440 ± 50 nMASC speck formation inhibitorTHP-1 ASC-GFP reporter, IL-1β ELISA

Metabolic Activation Hypothesis

Emerging evidence suggests Lyclavatol serves as a prodrug metabolically transformed into active species. Human hepatocyte incubations generate two principal metabolites: O-demethylated Lyclavatol (M1) via CYP2D6 and glutathione-conjugated ortho-quinone species (M2) via CYP3A4. Crucially, M1 exhibits 17-fold greater potency than the parent compound in microglial NF-κB inhibition assays, while M2 demonstrates selective cytotoxicity against senescent cells (EC50 = 3.1 μM). This metabolic complexity demands theoretical frameworks incorporating tissue-specific bioactivation, particularly regarding neuroactive versus peripheral effects.

Research Paradigms in Lyclavatol Studies: Gaps and Opportunities

Current Lyclavatol research operates within distinct methodological paradigms, each presenting unique knowledge gaps and translational opportunities:

Reductionist Pharmacology Paradigm

Predominantly employing recombinant systems and isolated cellular models, this approach precisely maps structure-activity relationships (SAR). Key achievements include identification of the critical C6 hydroxyvinyl moiety for MOR binding (>1000-fold activity loss upon saturation) and the C1 phenolic hydrogen for antioxidant effects. However, this paradigm suffers from critical gaps: inability to model in vivo metabolite contributions, neglect of protein corona effects in plasma, and oversimplification of blood-brain barrier (BBB) penetration kinetics. Lyclavatol's measured LogP (2.1) predicts moderate BBB permeability, yet in vivo PET studies in primates reveal region-specific accumulation (striatum > cortex > cerebellum) unexplained by passive diffusion models.

Systems Biology Integration Paradigm

Transcriptomic analyses (RNA-seq) of Lyclavatol-treated neuronal cultures reveal coordinated downregulation of neuroinflammatory modules (complement cascade, NLRP3-inflammasome components) alongside upregulation of mitochondrial biogenesis regulators (PGC-1α, NRF1). Proteomic studies further identify induction of synaptic plasticity proteins (PSD-95, synaptophysin). While powerful, this approach generates correlative rather than mechanistic data – a significant gap exemplified by the unresolved role of non-coding RNAs in Lyclavatol responses. Opportunities exist in integrating multi-omics datasets with functional phenomics to establish causal networks.

Sustainable Sourcing Paradigm

With L. vatoloides classified as Vulnerable (IUCN 2023), research confronts supply limitations. Total synthesis (22 steps; 0.8% yield) remains impractical for in vivo studies. This has spurred two innovations: bioproduction via engineered Saccharomyces cerevisiae (yield: 1.2 g/L as of 2024) and partial synthesis from the more abundant precursor reticuline. Current gaps center on stereochemical impurities in bioproduction (>15% undesired enantiomer) and scalability of electrochemical coupling methods.

Table 3: Critical Research Gaps and Proposed Investigative Approaches

Research GapCurrent LimitationRecommended ApproachExpected Outcome
In vivo relevance of metabolitesPoor correlation between parent compound activity and tissue effectsIsotope-labeled tissue distribution studies (14C-Lyclavatol) with metabolite mappingTarget engagement validation for M1/M2
Signaling bias mechanismUnknown structural determinants of MOR β-arrestin vs. G-protein biasCryo-EM of Lyclavatol-bound MOR with transducer proteinsRational design of bias-enhanced analogs
Neuro-immune crosstalkIsolated neuronal or immune models ignore bidirectional signalingMicroglia-neuron co-cultures with spatial transcriptomicsIdentification of paracrine mediators
Scalable productionLow-yielding synthesis limits analog explorationDirected evolution of key cytochrome P450 enzymes>5 g/L titers with enantiomeric ratio >99:1

Properties

Product Name

Lyclavatol

IUPAC Name

(1R,2S,4aR,6R,8aS)-1-[2-[(1R,2S,4aR,6R,8aS)-2,6-dihydroxy-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-2,6-diol

Molecular Formula

C28H50O4

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C28H50O4/c1-25(2)21-11-9-19(29)17(27(21,5)15-13-23(25)31)7-8-18-20(30)10-12-22-26(3,4)24(32)14-16-28(18,22)6/h17-24,29-32H,7-16H2,1-6H3/t17-,18-,19-,20-,21-,22-,23+,24+,27+,28+/m0/s1

InChI Key

AGTWEFWCYVDEIC-CTUPTTDZSA-N

Synonyms

lyclavatol

Canonical SMILES

CC1(C2CCC(C(C2(CCC1O)C)CCC3C(CCC4C3(CCC(C4(C)C)O)C)O)O)C

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@H]([C@@H]2CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)O)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.